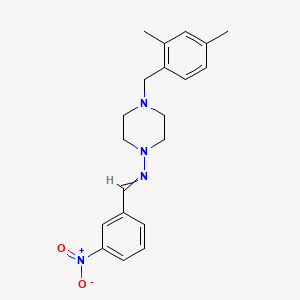![molecular formula C23H28N4O3 B11668937 3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668937.png)
3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an adamantyl group, a pyrazole ring, and a dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with hydrazine to form 1-adamantylhydrazine. This intermediate is further reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazole ring and dimethoxyphenyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
1,3-Dehydroadamantane: A versatile synthetic platform for functional compounds with a cage structure.
Adamantyl-1,3,4-oxadiazole: Investigated for its potential as a kinase inhibitor.
Uniqueness
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its adamantyl group provides stability and rigidity, while the pyrazole and dimethoxyphenyl moieties offer diverse functionalization possibilities .
Propiedades
Fórmula molecular |
C23H28N4O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-4-3-14(8-20(19)30-2)13-24-27-22(28)18-9-21(26-25-18)23-10-15-5-16(11-23)7-17(6-15)12-23/h3-4,8-9,13,15-17H,5-7,10-12H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ |
Clave InChI |
VOADUCNXWYAILJ-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668856.png)

![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668866.png)
![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668874.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668880.png)
![2-[(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11668885.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668897.png)
![Methyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11668903.png)
![2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11668904.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11668911.png)
![Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668923.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11668924.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11668943.png)
